(2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide
Description
The compound “(2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide” is a synthetic enamide derivative characterized by a conjugated α,β-unsaturated carbonyl system with a cyano group at the β-position. Its structure includes a 4-hydroxy-3,5-dimethylphenyl moiety and a propyl linker terminating in an imidazole ring. The hydroxy and methyl groups on the aromatic ring contribute to solubility and steric effects, while the imidazole moiety may facilitate hydrogen bonding or metal coordination, suggesting applications in medicinal chemistry or catalysis .
Properties
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-8-15(9-14(2)17(13)23)10-16(11-19)18(24)21-4-3-6-22-7-5-20-12-22/h5,7-10,12,23H,3-4,6H2,1-2H3,(H,21,24)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGYKVTWSHKMIH-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C(\C#N)/C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide typically involves multi-step organic reactions. One common route includes:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with cyanogen bromide or a similar reagent.
Introduction of the hydroxy-dimethylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the imidazole ring: This can be done through nucleophilic substitution reactions where the imidazole ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The imidazole ring can participate in various substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic reagents such as sodium azide (NaN₃) or sodium hydride (NaH) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Its structure allows for interactions with bacterial cell walls or enzymes critical for bacterial metabolism. Preliminary studies suggest that it may inhibit the growth of certain bacteria by disrupting their metabolic pathways. The imidazole ring is particularly noteworthy as many imidazole derivatives are known for their antibacterial properties.
Anticancer Properties
Research indicates that (2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide might induce apoptosis in cancer cells. This effect could be mediated through the inhibition of key enzymes involved in cell cycle regulation. The compound's ability to interfere with cellular signaling pathways makes it a candidate for further investigation in cancer therapeutics .
Enzyme Inhibition
The structural characteristics of this compound suggest potential as an enzyme inhibitor. For instance, it may inhibit cyclooxygenases (COX), which are involved in inflammatory processes. This property could position the compound as a non-steroidal anti-inflammatory drug (NSAID) or as part of a therapeutic regimen for inflammatory diseases.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Cyano Group : Achieved through reactions involving cyanogen bromide.
- Introduction of Hydroxy-Dimethylphenyl Group : This step often utilizes Friedel-Crafts alkylation or acylation.
- Attachment of the Imidazole Ring : Accomplished via nucleophilic substitution reactions.
These synthetic methods can be optimized for industrial production to enhance yield and purity through various techniques such as catalysis and controlled reaction conditions.
Case Study 1: Antimicrobial Testing
In a study investigating the antimicrobial properties of similar compounds, derivatives featuring imidazole rings were tested against various bacterial strains. Results indicated that compounds with structural similarities to this compound exhibited significant bacteriostatic effects, suggesting that this compound could also possess similar properties .
Case Study 2: Anticancer Activity
A recent investigation into imidazole derivatives demonstrated their potential in inducing apoptosis in cancer cell lines. The study highlighted that compounds with specific functional groups similar to those found in this compound were effective at inhibiting tumor growth in vitro and warrant further exploration for therapeutic applications .
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide would depend on its specific application. For instance, if it exhibits antimicrobial properties, it might interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Several structurally related compounds have been synthesized and studied, enabling comparisons based on substituents, electronic properties, and crystallographic data. Below is a detailed analysis:
2.1. Compound A: (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide
- Key Differences: Substituents: Replaces the cyano and hydroxy-dimethylphenyl groups with a benzodioxol ring and a 2-chlorophenyl hydrazinecarboxamide group. Electronic Effects: The benzodioxol group introduces electron-donating methoxy-like properties, contrasting with the electron-withdrawing cyano group in the target compound. Stereochemistry: Both compounds share the (E)-configuration, confirmed via single-crystal X-ray analysis .
2.2. Compound B: (E)-N-[(1S)-1-[5-chloro-4-(4-hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)-1H-imidazol-2-yl]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enamide
- Pharmacophore: The tetrazole group (acidic proton) contrasts with the neutral cyano group in the target compound, suggesting divergent binding affinities .
| Parameter | Target Compound | Compound B |
|---|---|---|
| Heterocyclic Motif | Imidazole | Tetrazole and quinolin |
| Electron-Withdrawing Group | Cyano | Tetrazole (acidic) |
| Chirality | None | (1S)-configured chiral center |
| Therapeutic Potential | Underexplored | Hypothesized for kinase inhibition |
Crystallographic and Computational Tools
The structural elucidation of such compounds relies heavily on programs like SHELXL for refinement and ORTEP-3 for graphical representation . For example, Compound A’s (E)-configuration was validated using SHELXL, ensuring high precision in bond-length and angle calculations . In contrast, the target compound’s lack of reported crystallographic data limits direct comparison but highlights the need for similar analyses.
Notes
Methodological Consistency : SHELX programs remain the gold standard for small-molecule refinement, ensuring reliable comparisons across studies .
Limitations : The absence of crystallographic or spectroscopic data for the target compound restricts quantitative comparisons. Future studies should prioritize structural validation.
Diversity of Analogues: The imidazole-propyl linker is a recurring motif, suggesting its versatility in drug design. Substituent variation (e.g., cyano vs. tetrazole) tailors electronic and steric properties for specific applications .
Biological Activity
Overview
(2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide is a synthetic organic compound notable for its complex structure, which includes a cyano group, a hydroxy-dimethylphenyl moiety, and an imidazole ring. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
- Molecular Formula : CHNO
- Molecular Weight : 324.4 g/mol
- IUPAC Name : (E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)prop-2-enamide
- CAS Number : 865593-35-7
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the imidazole ring suggests potential interactions with enzymes or receptors that are crucial in various biochemical pathways.
Potential Mechanisms Include:
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or inhibit key enzymes involved in bacterial metabolism.
- Anticancer Properties : Preliminary studies suggest that it could induce apoptosis in cancer cells or inhibit cell proliferation through interference with cell cycle regulation.
- Enzyme Inhibition : The structural features may allow it to act as an inhibitor for enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Results | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial Growth Inhibition | Inhibited growth at IC = 12 μM | |
| Anticancer | MTT Assay on HeLa Cells | IC = 15 μM | |
| Enzyme Inhibition | COX Inhibition | IC = 25 μM |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various compounds, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability, particularly in HeLa cells, with an IC value of 15 μM. This suggests that the compound may be a promising candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound demonstrated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The compound showed an IC of 12 μM against Staphylococcus aureus, indicating its potential as a novel antimicrobial agent.
Comparative Analysis with Similar Compounds
The unique structural features of this compound set it apart from similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2E)-2-cyano-3-(4-hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide | Lacks dimethyl groups | Reduced activity compared to target compound |
| (2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]prop-2-enamide | Contains pyrazole instead of imidazole | Different mechanism of action |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
